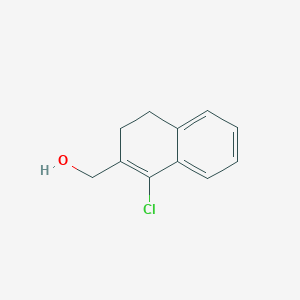
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
Descripción general
Descripción
“(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 128104-82-5. It has a molecular weight of 194.66 and its IUPAC name is (1-chloro-3,4-dihydro-2-naphthalenyl)methanol .
Synthesis Analysis
The synthesis of this compound involves the use of sodium borohydride in methanol at 0°C. A solution of 1-chloro-2-formyl-3,4-dihydronaphthalene is added dropwise to this mixture. The reaction is stirred at room temperature for 1 hour, after which carbon dioxide is cautiously bubbled through the reaction mixture for 15 minutes. The resulting mixture is then concentrated under reduced pressure. The residue is diluted with water, extracted with ether, dried (MgSO4), and concentrated to give the product as a yellow oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 and the InChI key is IFPWUATXSMOUFP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound 2-(3,4-dihydronaphthalen-1-yl)-ethanol, similar in structure to the specified compound, has been involved in various chemical reactions. For instance, when reacted with thallium(III) salts, it leads to the formation of indans through a ring contraction reaction or to cis- and trans-dimethoxylated compounds through thallium-promoted addition of methanol to the double bond (Silva & Craveiro, 2005).
Photocatalysis and Ring Contraction
- In a different study, 1,2-dihydronaphthalenes were subjected to oxidation using thallium trinitrate, leading to the production of indans. The presence of electron-donating groups in the substrate favored this rearrangement (Silva et al., 2005).
Organic Chemistry and Analytical Applications
- Another research focused on the differentiation of similar chemical structures, like octachloronaphthalene and decachloro-1,4-dihydronaphthalene, utilizing high-pressure liquid chromatography, highlighting the challenges of gas-liquid chromatography in distinguishing these compounds due to dechlorination during chromatographic separation (Ivanov et al., 1983).
Understanding Chemical Properties and Interactions
- Research into the interaction between methanol and carbon tetrachloride at the molecular level was conducted to understand their specific interactions. It was found that the interaction can be twofold: hydrogen bond and halogen bond interaction, providing insights into the behavior of mixtures of these compounds and their role in atmospheric chemistry (Pal et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWUATXSMOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564399 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
CAS RN |
128104-82-5 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
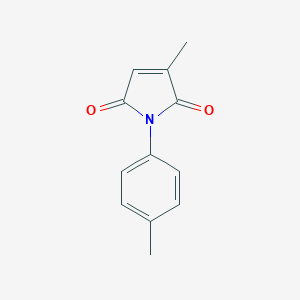
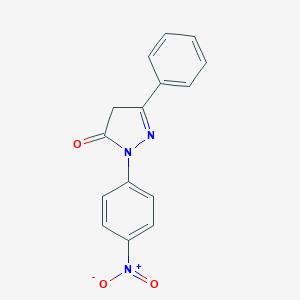


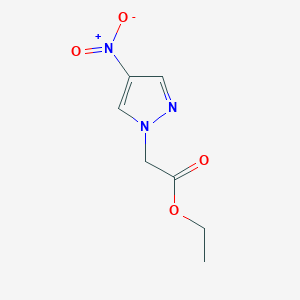
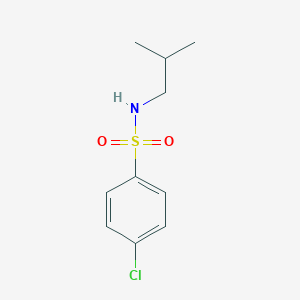
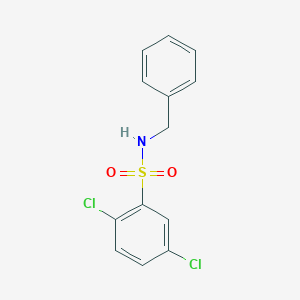
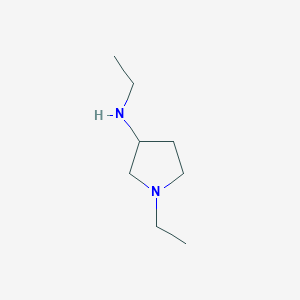
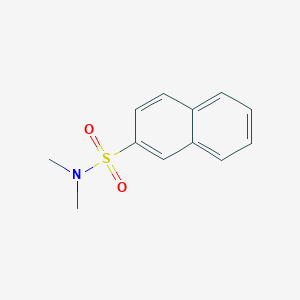
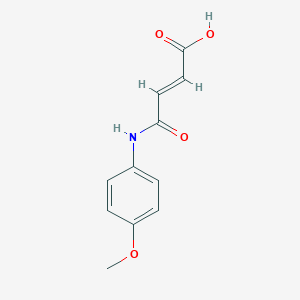
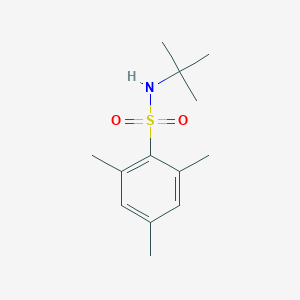
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)